molecular formula C17H23ClN6O3S B2361136 3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034551-21-6

3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2361136
CAS No.: 2034551-21-6
M. Wt: 426.92
InChI Key: DZNNFMOPKORRJQ-UHFFFAOYSA-N
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Description

The compound "3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide" is a triazine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. It features a 1,3,5-triazine core substituted with chloro, dimethylamino, morpholino, and benzenesulfonamide groups. This structural complexity enables diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactions: : The synthesis begins with the preparation of 4-(dimethylamino)-6-morpholino-1,3,5-triazine through the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions.

  • Subsequent Steps: : The triazine derivative is then reacted with 3-chloro-2-methylbenzenesulfonamide in the presence of a suitable catalyst, usually a base like triethylamine, at elevated temperatures to afford the final product.

Industrial Production Methods

In industrial settings, this compound is produced in bulk by optimizing the synthetic routes to increase yield and purity. Key aspects include:

  • Scalable Reactions: : Ensuring that reactions are scalable without significant loss in efficiency.

  • Cost-Effective Reagents: : Using cost-effective reagents and catalysts.

  • Safety Protocols: : Implementing stringent safety protocols due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation and reduction, influencing its electronic properties and activity.

  • Substitution: : It is prone to nucleophilic and electrophilic substitution reactions due to the presence of halogen and amino groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Sodium periodate, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reactions: : Often facilitated by bases like sodium hydroxide or acids like hydrochloric acid under controlled conditions.

Major Products

The primary products depend on the reaction type:

  • Oxidation: : Conversion to sulfoxides or sulfones.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Varied substitution products on the triazine and benzenesulfonamide moieties.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand or catalyst in organic reactions due to its triazine core.

  • Material Science: : Used in designing advanced materials with specific electronic and photonic properties.

Biology and Medicine

  • Antimicrobial Agents: : Exhibits potential as an antimicrobial agent due to its ability to interact with biological molecules.

  • Cancer Research: : Being explored for its role in cancer treatment owing to its ability to target specific cellular pathways.

Industry

  • Pesticides and Herbicides: : Potential use in agrochemical formulations.

  • Dyes and Pigments: : Structural properties make it suitable for use in dyes and pigments for various applications.

Mechanism of Action

The compound exerts its effects through a combination of molecular interactions:

  • Binding: : Binds to specific enzymes or receptors, altering their function.

  • Pathways: : Influences cellular pathways, leading to desired biological outcomes.

  • Target Interaction: : Direct interaction with molecular targets like DNA, proteins, or membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

  • 3-chloro-N-((4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

  • 3-chloro-N-((4-(dimethylamino)-6-piperazin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Uniqueness

This compound's uniqueness lies in the presence of a morpholino group, which enhances its solubility and ability to interact with a wider range of biological targets compared to similar compounds. The specific arrangement of functional groups provides distinct reactivity and selectivity profiles, making it versatile for various applications.

This article provides a detailed overview of the compound, addressing its synthesis, reactions, applications, and uniqueness. It's a fascinating molecule with vast potential across multiple scientific and industrial domains.

Properties

IUPAC Name

3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6O3S/c1-12-13(18)5-4-6-14(12)28(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-7-9-27-10-8-24/h4-6,19H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNNFMOPKORRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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